molecular formula C21H23FN4O B12238282 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B12238282
M. Wt: 366.4 g/mol
InChI Key: FKZYEFWRIDXHQQ-UHFFFAOYSA-N
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Description

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one is a complex organic compound with a unique structure that includes a cyclopropylpyrimidine moiety, an octahydropyrrolo[3,4-c]pyrrole ring, and a fluorophenyl group

Preparation Methods

The synthesis of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one involves multiple steps, starting with the preparation of the cyclopropylpyrimidine and octahydropyrrolo[3,4-c]pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylpyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties may play a role in binding to these targets, while the fluorophenyl group could enhance its activity or selectivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23FN4O

Molecular Weight

366.4 g/mol

IUPAC Name

1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C21H23FN4O/c22-18-5-1-14(2-6-18)7-21(27)26-11-16-9-25(10-17(16)12-26)20-8-19(15-3-4-15)23-13-24-20/h1-2,5-6,8,13,15-17H,3-4,7,9-12H2

InChI Key

FKZYEFWRIDXHQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)CC5=CC=C(C=C5)F

Origin of Product

United States

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